2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE
Description
2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-8-6-14(7-9-16)19-22-18-5-3-2-4-17(18)20(24)23(19)15-10-12-21-13-11-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUZQBCEPREAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 4-methoxyaniline with 4-pyridinecarboxaldehyde, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid. The reaction mixture is usually heated under reflux to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridyl ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(4-HYDROXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE.
Reduction: Formation of 2-(4-METHOXYPHENYL)-3-(4-PIPERIDYL)-4(3H)-QUINAZOLINONE.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-HYDROXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE
- 2-(4-METHOXYPHENYL)-3-(4-PIPERIDYL)-4(3H)-QUINAZOLINONE
- 2-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
